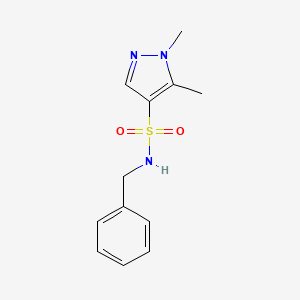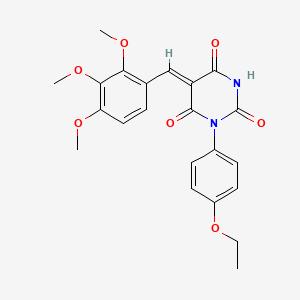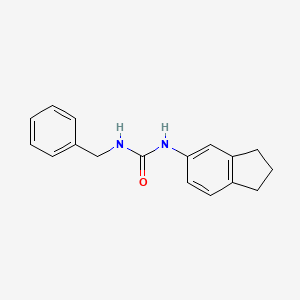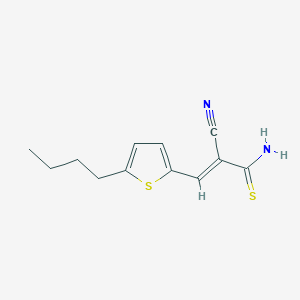![molecular formula C20H25N3OS B4590791 5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4590791.png)
5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide
Vue d'ensemble
Description
5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C20H25N3OS and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.17183360 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
- Synthesis as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the chemical structure , were synthesized and evaluated as potential anticancer agents. Some compounds showed promising results relative to doxorubicin, a known anticancer drug (Rehman et al., 2018).
Antimicrobial Activity
- Activity Against Bacterial Strains : A study synthesized N-substituted derivatives of a compound similar to 5-ethyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide, demonstrating moderate to significant antibacterial activity (Khalid et al., 2016).
- Synthesis of Novel Heterocycles for Antimicrobial Investigation : The synthesis of novel piperidinyl thieno tetrahydroisoquinolines, related structurally to the compound , was carried out for antimicrobial investigation. Some synthesized compounds showed promising effects against pathogenic strains (Zaki et al., 2021).
Antiviral Properties
- Synthesis for Anti-HIV-1 Activity : A series of compounds structurally related to this compound were synthesized and screened for anti-HIV-1 activity. Several compounds displayed significant effectiveness (Aslam et al., 2013).
Additional Biological Activities
- Evaluation of Antioxidant, Antitumor, and Antimicrobial Activities : The synthesis of derivatives related to the compound indicated varied potency against free radicals, cancer cells, and microbial strains, with specific structural modifications enhancing activity (Paulrasu et al., 2014).
Propriétés
IUPAC Name |
5-ethyl-N-[(E)-1-(4-piperidin-1-ylphenyl)ethylideneamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-3-19-13-17(14-25-19)20(24)22-21-15(2)16-7-9-18(10-8-16)23-11-5-4-6-12-23/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,22,24)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINVJTHHXGCCGN-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4590722.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4590736.png)
![2-(2-fluorophenyl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B4590743.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4590744.png)
![4-[(4-chloro-1H-pyrazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4590751.png)


![methyl 2-[({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4590759.png)

amino]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B4590803.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4590810.png)
![N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4590822.png)
